2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide 2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17429844
InChI: InChI=1S/C17H17NO3/c1-12-3-6-15(7-4-12)18-17(20)11-21-16-8-5-13(2)9-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20)
SMILES:
Molecular Formula: C17H17NO3
Molecular Weight: 283.32 g/mol

2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide

CAS No.:

Cat. No.: VC17429844

Molecular Formula: C17H17NO3

Molecular Weight: 283.32 g/mol

* For research use only. Not for human or veterinary use.

2-(2-Formyl-4-methylphenoxy)-N-(p-tolyl)acetamide -

Specification

Molecular Formula C17H17NO3
Molecular Weight 283.32 g/mol
IUPAC Name 2-(2-formyl-4-methylphenoxy)-N-(4-methylphenyl)acetamide
Standard InChI InChI=1S/C17H17NO3/c1-12-3-6-15(7-4-12)18-17(20)11-21-16-8-5-13(2)9-14(16)10-19/h3-10H,11H2,1-2H3,(H,18,20)
Standard InChI Key UHVXUWFMUPGOGN-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)C)C=O

Introduction

Chemical Identification and Structural Characteristics

Systematic Nomenclature and Molecular Features

The IUPAC name 2-(2-formyl-4-methylphenoxy)-N-(4-methylphenyl)acetamide reflects its biphenyl ether structure. The core consists of a phenoxy group substituted at the 2-position with a formyl moiety (-CHO) and at the 4-position with a methyl group (-CH3_3). This phenoxy unit is linked via an acetamide bridge to a p-tolyl group (4-methylphenyl) . The compound’s crystallinity and solubility profile remain undocumented, though its purity is reported as 95% in commercial samples .

Spectroscopic Characterization

While direct spectral data for this compound are unavailable, analogous structures synthesized via Claisen-Schmidt condensation exhibit distinct IR absorptions for amide C=O (1683 cm1^{-1}), aromatic C-H (3030 cm1^{-1}), and formyl groups (1714 cm1^{-1}) . 1H^1\text{H}-NMR of related derivatives shows signals for methyl groups at δ 2.33 ppm, acetamide -CH2_2- at δ 4.8 ppm, and formyl protons at δ 10.0 ppm .

Synthetic Methodologies and Reaction Pathways

Claisen-Schmidt Condensation

The compound is hypothesized to form via a Claisen-Schmidt reaction between 2,4-thiazolidinedione precursors and formyl-substituted phenoxyacetamides . A representative synthesis involves:

  • Base-Catalyzed Condensation: Stirring 2,4-thiazolidinedione with sodium acetate in glacial acetic acid.

  • Nucleophilic Attack: Addition of 2-(4-formylphenoxy)-N-(4-methylphenyl)acetamide to the reaction mixture.

  • Product Isolation: Recrystallization from dimethylformamide (DMF) and ethanol yields the target compound .

Table 1: Key Reaction Parameters for Analogous Syntheses

ParameterValue
SolventGlacial acetic acid
CatalystSodium acetate
Temperature60–70°C
Reaction Time4–6 hours
Yield65–75%
Hazard CategoryGHS CodeSignal Word
Skin IrritationH315Warning
Eye IrritationH319Warning
Respiratory IrritationH335Warning

First Aid Measures:

  • Skin Contact: Flush with water for 15 minutes; seek medical aid .

  • Inhalation: Move to fresh air; administer oxygen if needed .

Future Research Directions

Pharmacokinetic Studies

Future work should address oral bioavailability and metabolic stability. Structural modifications, such as fluorination at the para-position, could enhance blood-brain barrier penetration for neurodegenerative applications.

Toxicological Profiling

Chronic toxicity studies in rodent models are critical to evaluating hepatotoxicity risks, a known limitation of thiazolidinediones .

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